GPR34 receptor antagonist 2

GPR34 antagonist chemical scaffold tyrosine derivative

GPR34 receptor antagonist 2 (Compound D2) offers a structurally unique tyrosine-derived chemotype orthogonal to piperidine-based antagonists like YL-365. Disclosed in WO2006088246A1, it is explicitly claimed for inhibiting histamine release from mast cells, making it an essential tool for allergy, anaphylaxis, and mast cell activation disorder research. Ideal as a positive control in histamine release assays or as a starting scaffold for SAR exploration. Available in multiple stock sizes with ≥98% purity. Inquire for bulk pricing.

Molecular Formula C31H26ClNO4
Molecular Weight 512.0 g/mol
Cat. No. B8144773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR34 receptor antagonist 2
Molecular FormulaC31H26ClNO4
Molecular Weight512.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C=CC3=CC=C(C=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C31H26ClNO4/c32-27-15-13-26(14-16-27)25-11-6-22(7-12-25)10-19-30(34)33-29(31(35)36)20-23-8-17-28(18-9-23)37-21-24-4-2-1-3-5-24/h1-19,29H,20-21H2,(H,33,34)(H,35,36)/b19-10+
InChIKeyQPRREELAPZFVLQ-VXLYETTFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPR34 Receptor Antagonist 2 (Compound D2): Chemical Identity and Pharmacological Class


GPR34 receptor antagonist 2 (also known as Compound D2, Tyrosine, N-[(2E)-3-(4'-chloro[1,1'-biphenyl]-4-yl)-1-oxo-2-propen-1-yl]-O-(phenylmethyl)-) is a small-molecule antagonist of the G protein-coupled receptor GPR34 . It is structurally defined by the molecular formula C31H26ClNO4, a molecular weight of 512.00 g/mol, and the CAS Registry Number 907952-06-1 . This compound is disclosed in patent WO2006088246A1 and is categorized as an anti-inflammatory agent that modulates histamine release and immune signaling pathways [1].

Why GPR34 Antagonists Are Not Interchangeable: Divergent Potency, Selectivity, and Structural Scaffolds


GPR34 antagonists cannot be substituted on a generic basis due to substantial differences in their chemical scaffolds, binding mechanisms, and pharmacological profiles. For instance, YL-365, a potent and selective antagonist with a reported IC50 of 17 nM, is a product of structure-based drug design utilizing cryo-EM structures of the receptor [1]. In contrast, GPR34 receptor antagonist 2 (Compound D2) is a structurally distinct tyrosine derivative disclosed in a 2006 patent and lacks publicly reported quantitative potency data [2]. Additionally, GPR34 receptor antagonist 3 (Compound 5e) exhibits a different chemical core and an IC50 of 0.680 μM in cAMP assays [3]. These disparities in potency, selectivity, and chemical space underscore the need for a rigorous, evidence-based selection process when sourcing a GPR34 antagonist for research applications.

Quantitative Evidence for GPR34 Receptor Antagonist 2: A Profile of Structural Novelty and Functional Ambiguity


Structural Scaffold: A Distinct Tyrosine-Derived Chemotype

GPR34 receptor antagonist 2 (Compound D2) is a tyrosine derivative with a unique chemical structure, defined by the IUPAC name (E)-3-(4-(benzyloxy)phenyl)-2-(3-(4'-chloro-[1,1'-biphenyl]-4-yl)acrylamido)propanoic acid . This scaffold is chemically distinct from other known GPR34 antagonists, such as YL-365 (a piperidine-4-carboxylic acid derivative) and GPR34 receptor antagonist 3 (Compound 5e, an (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative) [1][2]. This structural divergence is critical, as it suggests a potentially different binding mode or allosteric interaction with the GPR34 receptor, which may translate to unique functional outcomes in biological systems.

GPR34 antagonist chemical scaffold tyrosine derivative structure-activity relationship

Potency Profile: Ambiguous and Unquantified vs. Well-Defined Comparators

Unlike other GPR34 antagonists, the precise potency of GPR34 receptor antagonist 2 (Compound D2) has not been established through publicly reported quantitative data. Vendor datasheets list the target as 'GPR34 receptor' but do not provide an IC50 or EC50 value . This stands in stark contrast to comparators: YL-365 is reported to have an IC50 of 17 nM , and GPR34 receptor antagonist 3 (Compound 5e) has an IC50 of 0.680 μM in the GloSensor cAMP assay and 0.059 μM in the Tango assay [1]. This lack of quantitative data for the target compound means its relative potency cannot be directly compared, making it a unique but uncharacterized tool compound.

GPR34 antagonist potency IC50 receptor pharmacology

Functional Application: Targeting Histamine Release and Mast Cell Activity

The original patent for GPR34 receptor antagonist 2 (WO2006088246A1) positions GPR34 antagonists as agents capable of inhibiting histamine release from mast cells [1]. The patent describes that endogenous GPR34 ligands, such as lysophosphatidylserine, trigger histamine release in rat mast cells, and that antagonists like Compound D2 are intended to block this activity . While specific in vitro or in vivo data for GPR34 receptor antagonist 2 is not disclosed, this functional application is a key differentiator from other GPR34 antagonists like YL-365 and GPR34 antagonist 3, which have been primarily characterized in the context of neuropathic pain and ERK1/2 phosphorylation [2][3].

mast cell histamine release immune modulation inflammation

Practical Scenarios for Procuring GPR34 Receptor Antagonist 2 (Compound D2)


Exploring Mast Cell Biology and Histamine-Mediated Pathways

GPR34 receptor antagonist 2 is best suited for researchers investigating the role of GPR34 in mast cell degranulation and histamine release. The original patent disclosure (WO2006088246A1) explicitly claims the use of such antagonists for inhibiting histamine release, making this compound a relevant tool for studies in allergy, anaphylaxis, or mast cell activation disorders [1]. Its use in these contexts is supported by the patent's description of GPR34 endogenous ligands stimulating histamine release in rat mast cells .

Scaffold Diversification in GPR34 Antagonist Drug Discovery

For medicinal chemistry programs aimed at developing novel GPR34 antagonists, GPR34 receptor antagonist 2 offers a structurally distinct chemotype based on a tyrosine core . This scaffold is orthogonal to the piperidine-based YL-365 and the (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives [2][3]. Procuring this compound can serve as a starting point for structure-activity relationship (SAR) studies to explore new chemical space around the GPR34 receptor.

Functional Validation and Assay Development for GPR34

Due to its early-stage characterization, GPR34 receptor antagonist 2 is ideal for laboratories establishing novel GPR34-targeting assays. It can serve as a positive control for histamine release inhibition assays in mast cell models, as implied by the patent [1]. Additionally, its use in orthogonal assays (e.g., cAMP, β-arrestin, or ERK phosphorylation) could help validate whether its functional profile differs from that of more modern, cryo-EM-derived antagonists like YL-365, which is known to be a competitive orthosteric binder .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPR34 receptor antagonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.